![molecular formula C8H13N3O4 B2361983 Tert-butyl N-[(5-oxo-4H-1,2,4-oxadiazol-3-yl)methyl]carbamate CAS No. 2361645-56-7](/img/structure/B2361983.png)
Tert-butyl N-[(5-oxo-4H-1,2,4-oxadiazol-3-yl)methyl]carbamate
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Overview
Description
“Tert-butyl N-[(5-oxo-4H-1,2,4-oxadiazol-3-yl)methyl]carbamate” is a complex organic compound. It contains an oxadiazole ring, which is a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom . The oxadiazole ring is known for its wide range of biological activities.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxadiazole ring, a carbamate group (O=C=ONH2), and a tert-butyl group (C(CH3)3). The exact structure would need to be determined through techniques such as X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of the oxadiazole ring and the carbamate group. Oxadiazoles can undergo a variety of reactions, including substitutions and ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the oxadiazole ring might contribute to its stability and reactivity .Scientific Research Applications
Synthesis of Other Compounds
This compound can be used as an intermediate in the synthesis of other complex organic compounds . For example, it has been used in the synthesis of ceftolozane, a fifth-generation cephalosporin antibiotic .
Antibacterial Applications
As mentioned above, this compound plays a role in the synthesis of ceftolozane . Ceftolozane has a wide antibacterial spectrum and strong activity against both Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa and multidrug-resistant Pseudomonas aeruginosa .
Skeletal Editing of Organic Molecules
The compound EN300-7297265 has been used in a method for the “skeletal editing” of organic molecules by nitrogen atom deletion . This process allows for the modification of organic molecules, which can be useful in various fields of chemistry and materials science .
Development of New Reagents
EN300-7297265 has been used in the development of new reagents for chemical reactions . These reagents can be used to facilitate various chemical transformations, expanding the toolbox of synthetic chemists .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-[(5-oxo-4H-1,2,4-oxadiazol-3-yl)methyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O4/c1-8(2,3)14-6(12)9-4-5-10-7(13)15-11-5/h4H2,1-3H3,(H,9,12)(H,10,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAHZRMTZLIBFMK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NOC(=O)N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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